molecular formula C18H23F3N4O3 B2529440 N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 2034358-59-1

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2529440
M. Wt: 400.402
InChI Key: RLCBSQRWPCMOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H23F3N4O3 and its molecular weight is 400.402. The purity is usually 95%.
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Scientific Research Applications

Metabolic Profiling and Structural Analysis

  • A study on L-735,524, a compound structurally related to the specified chemical, identified its metabolites in human urine, revealing insights into its metabolic pathways and potential implications for its pharmacokinetics and pharmacodynamics (Balani et al., 1995).

Receptor Interaction and Inhibition

  • Research involving the role of orexin-1 receptor mechanisms on compulsive food consumption highlights the potential of related compounds in modulating feeding, arousal, stress, and drug abuse, suggesting applications in studying and potentially treating compulsive behaviors (Piccoli et al., 2012).
  • Another study explored the interaction of a similar compound with the CB1 cannabinoid receptor, providing insights into the molecular mechanisms of receptor antagonism and potential therapeutic applications in neurological disorders (Shim et al., 2002).

Anticancer Research

  • An innovative approach involving respiratory chain inhibition plus dimethyl α-Ketoglutarate showcased the potential for cancer therapy by inducing a bioenergetic catastrophe in cancer cells, offering insights into novel multi-targeted therapeutic strategies (Sica et al., 2019).

Neuroprotection and Alzheimer's Disease Treatment

  • The synthesis and biological evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester revealed neuroprotective properties and potential for treating Alzheimer's disease by inhibiting acetylcholinesterase activity and acting as a s1-receptor antagonist, highlighting a multi-target therapeutic approach (Lecanu et al., 2010).

properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O3/c1-24(2)17(28)25-9-7-12(8-10-25)11-22-15(26)16(27)23-14-5-3-13(4-6-14)18(19,20)21/h3-6,12H,7-11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCBSQRWPCMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

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